4-Ethenyl-1-methyl-2-nitrobenzene

Vue d'ensemble

Description

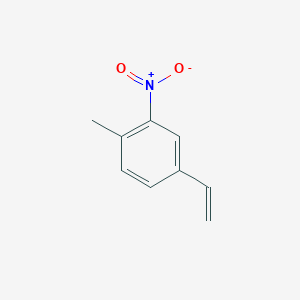

4-Ethenyl-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzene, featuring an ethenyl group (vinyl group), a methyl group, and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1-methyl-2-nitrobenzene typically involves multi-step reactions starting from benzene. The general synthetic route includes:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming nitrobenzene.

Alkylation: Nitrobenzene undergoes Friedel-Crafts alkylation with methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3) to introduce the methyl group, forming 1-methyl-2-nitrobenzene.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethenyl-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or iron filings with hydrochloric acid (HCl).

Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) for bromination.

Major Products Formed

Oxidation: Formation of 4-ethenyl-1-methyl-2-nitrobenzaldehyde or 4-ethenyl-1-methyl-2-nitrobenzoic acid.

Reduction: Formation of 4-ethenyl-1-methyl-2-aminobenzene.

Substitution: Formation of 4-ethenyl-1-methyl-2-nitro-3-bromobenzene.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

4-Ethenyl-1-methyl-2-nitrobenzene serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of:

- Antibiotics : It is used in the synthesis of broad-spectrum antibiotics such as chloramphenicol, which is crucial for treating bacterial infections .

- Diabetes Medications : The compound is also a precursor for drugs like linagliptin, which is used to manage type 2 diabetes .

Dye and Pigment Manufacturing

The compound is utilized in the dye industry due to its ability to act as a precursor for various pigments. Its nitro group enhances the reactivity of the aromatic ring, making it suitable for coupling reactions that form complex dye structures. This application is critical in producing vibrant colors for textiles and other materials.

Materials Science

In materials science, this compound is explored for its potential use in polymer synthesis. Its reactive groups allow it to participate in polymerization reactions, leading to the development of novel materials with specific properties tailored for applications in coatings, adhesives, and composites .

Case Study 1: Antibiotic Synthesis

A study highlighted the continuous synthesis of this compound using microchannel reactors. This method significantly improved production efficiency and reduced waste compared to traditional batch processes. The continuous flow system allowed for better control over reaction conditions, resulting in higher yields of the desired antibiotic precursors .

Case Study 2: Dye Production

Research conducted on the use of this compound in dye manufacturing demonstrated its effectiveness as a coupling agent in azo dye synthesis. The study showed that modifying reaction conditions could enhance color strength and stability, making it a valuable component in high-performance dyes used in textiles.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of antibiotics | High yield and efficiency in production |

| Diabetes medications | Key precursor for effective treatments | |

| Dye Manufacturing | Azo dye synthesis | Enhanced color strength and stability |

| Materials Science | Polymer synthesis | Development of novel materials |

Mécanisme D'action

The mechanism of action of 4-Ethenyl-1-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethenyl group can participate in polymerization reactions, while the methyl group influences the compound’s overall reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Ethenyl-1-methylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Methyl-2-nitrobenzene: Lacks the ethenyl group, affecting its polymerization potential.

4-Ethenyl-2-nitrobenzene: Lacks the methyl group, influencing its stability and reactivity.

Uniqueness

4-Ethenyl-1-methyl-2-nitrobenzene is unique due to the presence of all three functional groups (ethenyl, methyl, and nitro) on the benzene ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Activité Biologique

4-Ethenyl-1-methyl-2-nitrobenzene, also known as 4-vinyl-1-methyl-2-nitrobenzene, is an organic compound characterized by its nitro group, ethenyl group, and methyl substitution on a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

Chemical Structure and Properties

The chemical formula for this compound is . The structural components include:

- Nitro Group (): Known for its electrophilic nature, which can interact with various biological molecules.

- Ethenyl Group (): Contributes to the compound's reactivity and potential for polymerization.

- Methyl Group (): Influences the stability and reactivity of the compound.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The ethenyl group allows for potential polymerization reactions, while the methyl group modulates overall reactivity.

Toxicological Studies

Research indicates that nitro compounds, including derivatives like this compound, can exhibit a range of toxicological effects. Notably:

- Hepatic Toxicity : Studies have shown that exposure to nitro compounds can lead to liver damage in animal models. For instance, chronic exposure resulted in significant alterations in liver weights and histopathological changes in rats .

- Hematological Effects : Nitro compounds have been linked to changes in blood parameters, including methemoglobinemia, which can result from oxidative stress induced by these compounds .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of nitro-substituted compounds. While specific data on this compound is limited, similar nitro compounds have demonstrated:

- Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .

- Antifungal Activity : Nitro compounds have shown effectiveness against fungal strains by inhibiting hyphal growth and disrupting membrane integrity .

Case Studies

Case studies involving related nitro compounds provide insights into the biological effects of this compound:

- Human Poisoning Cases : Documented cases of poisoning from nitrobenzene derivatives highlight the acute toxicity associated with these compounds. Symptoms included respiratory distress and neurological effects following inhalation or dermal exposure .

- Animal Studies : In chronic exposure studies on F344 rats, significant histopathological changes were observed in liver and kidney tissues after prolonged administration of nitrobenzene compounds. These findings underscore the need for caution in handling and using such chemicals .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Toxicity | Hepatic damage; changes in blood parameters (e.g., methemoglobinemia) |

| Antibacterial | Effective against S. aureus and P. aeruginosa |

| Antifungal | Inhibits growth of Candida species; disrupts membrane integrity |

| Case Reports | Documented human poisoning incidents; significant animal model findings |

Propriétés

IUPAC Name |

4-ethenyl-1-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWNKBATSVOLBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00710011 | |

| Record name | 4-Ethenyl-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35921-01-8 | |

| Record name | 4-Ethenyl-1-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00710011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.